molecular formula C13H11N3O2 B7600358 1-(3-Quinolinyl)dihydrouracil

1-(3-Quinolinyl)dihydrouracil

Cat. No.: B7600358
M. Wt: 241.24 g/mol
InChI Key: YUADPVSDSRZKDG-UHFFFAOYSA-N
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Description

1-(3-Quinolinyl)dihydrouracil is a compound that combines the structural features of quinoline and dihydrouracil Quinoline is a heterocyclic aromatic organic compound, while dihydrouracil is an intermediate in the catabolism of uracil

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Quinolinyl)dihydrouracil typically involves the reaction of quinoline derivatives with dihydrouracil under specific conditions. One common method involves the use of 3-chloroperbenzoic acid to cleave the carbon-sulfur bond of Biginelli hybrids, leading to the formation of dihydrouracil derivatives . This method is advantageous due to its mild reaction conditions and high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Quinolinyl)dihydrouracil can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include quinoline-N-oxide derivatives, tetrahydroquinoline derivatives, and various substituted quinoline derivatives.

Scientific Research Applications

1-(3-Quinolinyl)dihydrouracil has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 1-(3-Quinolinyl)dihydrouracil involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in nucleotide metabolism, further contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    Dihydrouracil: An intermediate in the catabolism of uracil, similar in structure but lacking the quinoline moiety.

    Quinoline: A heterocyclic aromatic compound, similar in structure but lacking the dihydrouracil moiety.

    Tetrahydroquinoline: A reduced form of quinoline, similar in structure but with different chemical properties.

Uniqueness

1-(3-Quinolinyl)dihydrouracil is unique due to its combined structural features of quinoline and dihydrouracil. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-quinolin-3-yl-1,3-diazinane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2/c17-12-5-6-16(13(18)15-12)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5-6H2,(H,15,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUADPVSDSRZKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)NC1=O)C2=CC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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